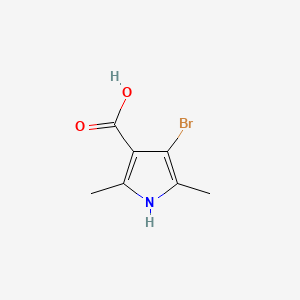
4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID is a heterocyclic organic compound featuring a pyrrole ring substituted with bromine, methyl groups, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID typically involves the bromination of 2,5-dimethylpyrrole followed by carboxylation. One common method includes the reaction of 2,5-dimethylpyrrole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. The resulting brominated pyrrole is then subjected to carboxylation using carbon dioxide under basic conditions to yield the desired carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions produce oxidized forms of the methyl groups.
- Reduction reactions result in reduced forms of the carboxylic acid group .
Wissenschaftliche Forschungsanwendungen
4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The bromine and carboxylic acid groups play crucial roles in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide
Comparison: While these compounds share structural similarities, 4-BROMO-2,5-DIMETHYLPYRROLE-3-CARBOXYLIC ACID is unique due to its specific substitution pattern on the pyrrole ring.
Eigenschaften
CAS-Nummer |
175276-47-8 |
|---|---|
Molekularformel |
C7H8BrNO2 |
Molekulargewicht |
218.05 |
IUPAC-Name |
4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C7H8BrNO2/c1-3-5(7(10)11)6(8)4(2)9-3/h9H,1-2H3,(H,10,11) |
InChI-Schlüssel |
JTKSXNVVECCXTL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(N1)C)Br)C(=O)O |
Synonyme |
4-Bromo-2,5-dimethylpyrrole-3-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















